molecular formula C16H12N2 B1278822 2,2'-Biindolyl CAS No. 40899-99-8

2,2'-Biindolyl

Cat. No. B1278822
CAS RN: 40899-99-8
M. Wt: 232.28 g/mol
InChI Key: FFBLFXFOMFDJLS-UHFFFAOYSA-N
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Description

2,2'-Biindolyl is a class of organic compounds characterized by the presence of two indole units connected at their 2-positions. This structural motif is of significant interest due to its presence in various natural products and its potential applications in pharmaceuticals and materials science. The synthesis and functionalization of 2,2'-biindolyl derivatives have been explored through various methodologies, including transition metal-catalyzed reactions, metal-free processes, and coupling reactions .

Synthesis Analysis

The synthesis of axially chiral biindolyls has been achieved through a Rh(III)-catalyzed asymmetric synthesis, which integrates C-H activation and alkyne cyclization. This method provides a highly enantioselective route to 2,3'-biindolyls and offers mechanistic insights through the isolation of a chiral rhodacyclic intermediate . Another approach involves a one-pot synthesis of unsymmetrical 2,2'-biindolyl derivatives using a Cu-catalyzed N-arylation followed by Pd-catalyzed direct arylation, starting from o-gem-dibromovinyl substrates . A metal-free iodine-promoted sp3 C-H bond dual-(het)arylation protocol has been developed to construct 2,2-bisindolyl-1-arylethanones, combining iodination, Kornblum oxidation, and Friedel-Crafts reaction in a single reactor . Additionally, indoles have been coupled with indolin-2-ones using phosphoryl chloride or trifluoromethanesulfonic anhydride to yield various biindolyls .

Molecular Structure Analysis

The molecular structure of 2,2'-biindolyl derivatives has been elucidated through X-ray crystallography in several studies. For instance, the structures of condensation products of 2,2'-biindolyl with aldehydes, which form 10-membered rings, have been confirmed by this method . The crystal structures of bis(3-methyl-1H-indol-2-yl)(salicyl)methanes, a related class of polyindolyl species, have also been characterized, revealing one-dimensional hydrogen-bonding chain motifs with solvent molecules .

Chemical Reactions Analysis

2,2'-Biindolyl serves as a versatile building block for further chemical transformations. It has been used to synthesize indolo[3,2-a]carbazoles through formal [4 + 2] cycloadditions, demonstrating its utility in constructing complex polycyclic structures . The reactivity of 2,2'-biindolyl with aldehydes has been explored, leading to products with large ring systems and demonstrating the potential for oxidative coupling reactions . The synthesis of biindolyls by coupling reactions has been investigated, suggesting a mechanism involving the formation of a hetaryne intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-biindolyl derivatives are influenced by their molecular structure and the nature of their substituents. The improved synthesis of 2,2'-biindolyl with various substituents at the 3,3'-positions has been described, which may affect properties such as solubility, stability, and reactivity . The synthesis of oxygenated 2,2'-biindolyls has been reported, which could have implications for their electronic properties and potential applications in materials science .

Scientific Research Applications

Synthesis Techniques and Reactions

  • 2,2'-Biindolyl has been a subject of interest in chemical synthesis, especially in forming unique structures. For example, reactions of indoles with indolin-2-ones and phosphoryl chloride or trifluoromethanesulfonic anhydride have been used to prepare examples of 2,2′-, 2,3′-, and 2,7′-biindolyls (Black et al., 1996).
  • Another interesting approach involves the condensation of 2,2′-Biindolyl with aromatic and aliphatic aldehydes, leading to the formation of products featuring 10-membered rings. These structures have been confirmed through X-ray crystallography (Koch et al., 2016).

Chemical Properties and Applications

  • The study of 2,2'-Biindolyl has extended into exploring its potential as intermediates in various chemical reactions. For instance, 2,2'-Biindolyl reacts with electron-deficient dienophiles to yield Michael addition and formal [42]cycloaddition products (Barry et al., 1993).
  • Innovative syntheses of 2,2'-biindolyl derivatives have been achieved through various catalyzed processes, highlighting its versatility and potential in creating complex organic molecules (Baumann & Brückner, 2019).

Binding Properties and Molecular Interactions

  • 2,2'-Biindolyl-based molecules have been synthesized and studied for their binding properties. For example, the creation of anion receptors containing multiple hydrogen bond donors from a biindolyl scaffold shows high binding affinities for oxoanions (Lee et al., 2007).
  • The synthesis of molecular clefts from 2,2'-biindolyl scaffold, which can bind anions through hydrogen-bonding interactions, indicates a promising avenue for developing new types of molecular receptors (Chang et al., 2006).

Future Directions

Future research could focus on developing new synthesis methods for 2,2’-Biindolyl and exploring its reactions with other compounds. Additionally, more research is needed to understand its mechanism of action and potential applications .

properties

IUPAC Name

2-(1H-indol-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLFXFOMFDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452205
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Biindolyl

CAS RN

40899-99-8
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
T Baumann, R Brückner - Angewandte Chemie International …, 2019 - Wiley Online Library
On the 1 H NMR timescale, 2,2′‐biindolyls with (R)‐configured (1‐alkoxyprop)‐2‐yl, (1‐hydroxyprop)‐2‐yl, or (1‐siloxyprop)‐2‐yl substituents at C‐1 and C‐1′ are atropisomerically …
Number of citations: 40 onlinelibrary.wiley.com
J Bergman, E Koch, B Pelcman - Tetrahedron, 1995 - Elsevier
An improved synthesis of 2,2′-biindolyl (1) is described. Derivatives of 1 with a variety of substituents in the 3,3′-positions, such as the 3,3′-diformyl derivative 19 have been …
Number of citations: 79 www.sciencedirect.com
D Koch, E Koch, E Desarbre… - European Journal of …, 2016 - Wiley Online Library
2,2′‐Biindolyl has been condensed with aromatic and aliphatic aldehydes and products featuring 10‐membered rings have been obtained. Thus, benzaldehyde gave compound 24a …
J Bergman, N Eklund - Tetrahedron, 1980 - Elsevier
Coupling reactions of indoles forming 2,2'-biindolyls have been investigated. 2-Iodo-N-methyl-indole and unactivated copper gave N,N'-dimethyl-2,2'-biindolyl whereas activated copper …
Number of citations: 117 www.sciencedirect.com
ZJ Wang, F Yang, X Lv, W Bao - The Journal of Organic Chemistry, 2011 - ACS Publications
A one-pot synthesis of unsymmetrical 2,2′-biindolyl derivatives through a Cu-catalyzed N-arylation/Pd-catalyzed direct arylation sequence was described. The reaction involved easily …
Number of citations: 54 pubs.acs.org
J Park, TL Kim - Synlett, 2023 - thieme-connect.com
2,2’-Biindolyl natural products have a long history of applications owing to their unique structural features and biological activities. In this account, we describe the recent progress …
Number of citations: 2 www.thieme-connect.com
XH Xu, GK Liu, A Azuma, E Tokunaga… - Organic Letters, 2011 - ACS Publications
A convenient synthesis of indole triflones is reported. N-Alkyl, aryl and N-H indole triflones were obtained in 82–96% yields by the Tf 2 O/TTBP System. Biindolyl triflones were accessed …
Number of citations: 89 pubs.acs.org
L Capelli, P Manini, A Pezzella… - The Journal of …, 2009 - ACS Publications
A unified convenient strategy for the synthesis of 5,6-dihydroxyindole-derived 2,7′-, 2,2′-, and 2,3′-biindolyls is reported, which is based on proper manipulation of key o-…
Number of citations: 33 pubs.acs.org
G Abbiati, A Arcadi, E Beccalli, G Bianchi, F Marinelli… - Tetrahedron, 2006 - Elsevier
Palladium-catalysed reactions of aryl iodides/vinyl triflates with 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide provide a straightforward …
Number of citations: 48 www.sciencedirect.com
KJ Chang, MK Chae, C Lee, JY Lee, KS Jeong - Tetrahedron letters, 2006 - Elsevier
Molecular clefts were synthesized from 2,2′-biindolyl scaffold that contains good hydrogen bond donors of two indole NHs. The molecular clefts were systematically modified in two …
Number of citations: 65 www.sciencedirect.com

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